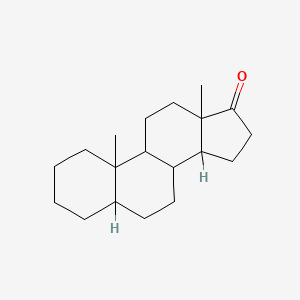

Androstan-17-one, (5alpha)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Androstan-17-one, (5alpha)-, typically involves the reduction of testosterone. One common method is the use of 5-alpha reductase, an enzyme that converts testosterone to dihydrotestosterone in target tissues . This process can be carried out under mild conditions, often in the presence of cofactors such as NADPH.

Industrial Production Methods

Industrial production of Androstan-17-one, (5alpha)-, often involves biotechnological methods. For example, the use of genetically engineered microorganisms to express 5-alpha reductase can enhance the efficiency and yield of the production process . Chemical synthesis methods are also employed, utilizing various reduction techniques to convert testosterone or its derivatives to dihydrotestosterone.

化学反应分析

17-Keto Group Oxidation

The 17-keto group participates in controlled oxidation to form spiro-lactones. In the presence of Jones’ reagent (CrO₃/H₂SO₄/acetone), 5α-androstan-17-one derivatives undergo lactonization at the 17-position. For example:

-

3β-Hydroxy-5α-androstan-17-one treated with Jones’ reagent yields 5α-androstane-17-spiro-δ-lactone (93.21 ppm for C-17 and 171.98 ppm for COO in ¹³C NMR) .

-

This reaction involves simultaneous oxidation of primary/secondary alcohols and lactone formation .

3-Hydroxy Group Oxidation

The 3-hydroxy group is oxidized to a ketone using milder agents like NMO/TPAP (N-methylmorpholine-N-oxide/tetrapropylammonium perruthenate):

-

3β-Hydroxy-5α-androstan-17-one → 3-keto-5α-androstan-17-one with 82% yield .

-

Advantages over Jones’ reagent: avoids toxic Cr(VI) byproducts and improves reaction safety .

Table 1: Comparison of Oxidizing Agents

| Reagent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Jones’ reagent | 3β-OH-5α-androstan-17-one | 17-spiro-δ-lactone | 64%* | |

| NMO/TPAP | 3β-OH-5α-androstan-17-one | 3-keto-5α-androstan-17-one | 82% |

*Inhibition efficiency at 0.3 μM for 17β-HSD5 .

Ketone Reduction

The 3-keto group is selectively reduced to alcohols:

-

NaBH₄ in MeOH reduces 3-keto-5α-androstan-17-one to a mixture of 3β-OH (85%) and 3α-OH (15%) epimers .

-

LiAlH₄ or catalytic hydrogenation is less selective, often producing 5α/5β diastereomers .

17-Keto Reduction

The 17-keto group is reduced to 17β-OH using NaBH₄ :

Silylation

Acetylation/Hydrolysis

-

Acetic anhydride acetylates 3β-OH to form 3β-acetoxy-5α-androstan-17-one (98% yield) .

-

Deprotection with 10% ethanolic KOH regenerates 3β-OH without side reactions .

Spiro-δ-Lactone Formation

-

17β-OH reacts with side-chain carboxylic acids under acidic conditions to form spiro-δ-lactones .

-

Biological relevance : Spiro-lactones inhibit 17β-hydroxysteroid dehydrogenases (e.g., 64% inhibition of 17β-HSD5 at 0.3 μM for compound 4 ) .

Table 2: Inhibitory Activity of Spiro-δ-Lactones

| Compound | Modification | 17β-HSD5 Inhibition (0.3 μM) | 17β-HSD3 Inhibition (10 μM) |

|---|---|---|---|

| 4 | 17-spiro-δ-lactone | 64% | 46% |

| 5 | 3-OH, 17-spiro-δ-lactone | 56% | 58% |

| 12 | 3-OMe, 17-spiro-δ-lactone | 73% | <10% |

Data sourced from transfected HEK-293 cell assays .

Halogenation

-

Limited data available, but PBr₃ or SOCl₂ may halogenate 3-OH/17-keto groups, though protocols require validation .

Thermodynamic and Kinetic Considerations

科学研究应用

Synthesis of Hormones

5α-Dihydrotestosterone (DHT) Production

5α-androstan-17-one is a key intermediate in the biosynthesis of DHT, which is crucial for male sexual development and has implications in various health conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. A recent study demonstrated an efficient synthesis method for DHT using 3β-hydroxy-5α-androstan-17-one as a starting material, achieving an unprecedented yield of 82% without the use of toxic reagents . This improved synthetic route enhances accessibility for research and therapeutic applications.

Pharmaceutical Applications

Prostate Cancer Treatment

The compound plays a vital role in the treatment of castration-resistant prostate cancer (CRPC). Abiraterone acetate, a drug that inhibits androgen synthesis, targets pathways involving 5α-androstanedione conversion to DHT, thereby reducing androgen levels in patients . Clinical trials have shown that this treatment can significantly prolong survival rates in men with CRPC .

Androgen Receptor Binding Studies

Due to its potent binding affinity to androgen receptors (AR), 5α-androstan-17-one is frequently utilized in drug discovery processes. It serves as a standard in luciferase assays to determine the AR binding affinity of new compounds, facilitating the development of novel anti-cancer agents .

Analytical Chemistry

Authentic Standards for Metabolite Detection

5α-androstan-17-one is employed as an authentic standard in analytical chemistry for detecting its metabolites and related androgenic compounds in biological samples. This application is crucial for monitoring abuse in sports and ensuring compliance with anti-doping regulations .

Antimicrobial Research

Recent studies have explored the antimicrobial properties of nitrogen-containing derivatives of 5α-androstan-17-one. One study evaluated thirty-one derivatives and found that specific substitutions led to enhanced antibacterial activity against resistant strains . The presence of hydroximino groups at certain positions was particularly beneficial for activity against various bacterial pathogens.

Case Studies and Research Findings

作用机制

Androstan-17-one, (5alpha)-, exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that mediate the development of male characteristics and other androgenic effects . The molecular targets include androgen receptors, and the pathways involved are primarily related to androgen signaling .

相似化合物的比较

Similar Compounds

Epiandrosterone: A weak androgenic steroid and a metabolite of dihydrotestosterone.

Androstanediol: A reduced form of dihydrotestosterone with androgenic activity.

Androstanedione: An oxidized form of dihydrotestosterone.

Uniqueness

Androstan-17-one, (5alpha)-, is unique in its potent androgenic activity and inability to be aromatized to estradiol, distinguishing it from other androgens like testosterone . This makes it particularly significant in the study of androgenic effects without the influence of estrogenic activity.

生物活性

Androstan-17-one, specifically 5α-androstan-17-one, is a significant compound in the field of endocrinology and pharmacology. This steroid hormone is a metabolite of testosterone and plays various roles in biological systems, particularly as an androgen. This article explores its biological activity, focusing on its effects, mechanisms, and potential therapeutic applications.

Overview of Androstan-17-one

5α-Androstan-17-one, also known as androsterone, is an endogenous steroid hormone with a chemical formula of C19H30O2. It is produced primarily in the adrenal glands and gonads and acts as a weak androgen, approximately 1/7th as potent as testosterone . Its role extends beyond being a mere metabolic intermediate; it has been implicated in various physiological processes including neurosteroid activity and pheromonal signaling.

Biological Mechanisms

Androstan-17-one exerts its biological effects through multiple mechanisms:

- Androgen Receptor Activation : It binds to androgen receptors (AR) in various tissues, influencing gene expression related to male characteristics and reproductive functions .

- Metabolic Pathways : It can be converted back into dihydrotestosterone (DHT) via enzymatic action of 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. This conversion is crucial for maintaining androgen levels in the body .

- Neurosteroid Effects : As a neurosteroid, androsterone has been shown to modulate neuronal activity and stress responses by regulating the hypothalamic-pituitary-adrenal (HPA) axis .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 5α-androstane derivatives. A study evaluated thirty-one nitrogen-containing derivatives of 5α-androstane for their antibacterial activity using computational methods. The findings indicated that certain substitutions on the androstan-17-one core significantly affected antimicrobial efficacy:

- 3α-Methoxy and 16-Hydroximino Substituents : These groups enhanced antibacterial activity.

- 17β-Amino Substituents : These were found beneficial for both antibacterial and antifungal activities, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL against specific pathogens .

Case Studies

Case Study 1: Prostate Cancer Risk

A cross-sectional study involving 1,054 older men examined the relationship between 5α-reductase activity (which converts testosterone into DHT) and prostate cancer risk. The study found that higher levels of certain metabolites related to androstan-17-one were associated with increased prostate cancer risk among different racial groups, highlighting the compound's significance in cancer biology .

Case Study 2: Congenital Adrenal Hyperplasia

In patients with congenital adrenal hyperplasia (CAH), elevated levels of androstan-17-one metabolites were observed due to enzymatic deficiencies affecting steroidogenesis. The implications of these findings suggest that monitoring levels of this compound could be crucial in managing CAH patients .

Research Findings Summary

The following table summarizes key findings related to the biological activity of androstan-17-one:

| Activity Type | Mechanism/Effect | Notes |

|---|---|---|

| Androgenic Activity | Binds to androgen receptors | Weak androgen; influences male characteristics |

| Neurosteroid Activity | Modulates HPA axis | Affects stress response and neuronal function |

| Antimicrobial Activity | Varies with chemical substitutions | Enhanced by specific structural modifications |

| Cancer Risk Association | Linked to prostate cancer risk in older men | Higher levels in certain racial groups |

属性

IUPAC Name |

10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDYCULVYZDESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。